molecular formula C21H19ClO3S2 B12161814 3-[(4-Chlorophenyl)sulfanyl]-3-(3,4-dimethoxyphenyl)-1-(thiophen-2-yl)propan-1-one

3-[(4-Chlorophenyl)sulfanyl]-3-(3,4-dimethoxyphenyl)-1-(thiophen-2-yl)propan-1-one

Cat. No.: B12161814
M. Wt: 419.0 g/mol
InChI Key: WJNFVWHDJFGFIH-UHFFFAOYSA-N
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Description

This compound (CAS: 320422-69-3, ChemSpider ID: 4384124) features a propan-1-one backbone substituted with a 4-chlorophenylsulfanyl group, a 3,4-dimethoxyphenyl group, and a thiophen-2-yl moiety. Its molecular formula is C₁₇H₁₇ClO₃S (M = 336.83 g/mol), with distinct electronic and steric properties conferred by the electron-withdrawing chlorine, electron-donating methoxy groups, and the aromatic thiophene ring . Its structural uniqueness lies in the simultaneous presence of sulfanyl, dimethoxy, and heteroaromatic substituents, which influence reactivity, solubility, and biological activity.

Properties

Molecular Formula

C21H19ClO3S2

Molecular Weight

419.0 g/mol

IUPAC Name

3-(4-chlorophenyl)sulfanyl-3-(3,4-dimethoxyphenyl)-1-thiophen-2-ylpropan-1-one

InChI

InChI=1S/C21H19ClO3S2/c1-24-18-10-5-14(12-19(18)25-2)21(13-17(23)20-4-3-11-26-20)27-16-8-6-15(22)7-9-16/h3-12,21H,13H2,1-2H3

InChI Key

WJNFVWHDJFGFIH-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C(CC(=O)C2=CC=CS2)SC3=CC=C(C=C3)Cl)OC

Origin of Product

United States

Preparation Methods

Disconnection at the Propanone Core

Cleaving the C–C bonds adjacent to the ketone group yields two intermediates:

  • Intermediate A : Thiophen-2-yl acetyl chloride (thiophene-2-carbonyl chloride).

  • Intermediate B : A β-diketone bearing 3,4-dimethoxyphenyl and 4-chlorophenylsulfanyl substituents.

This approach parallels methodologies for synthesizing enaminones and β-dicarbonyl derivatives. For instance, β-diketones are frequently synthesized via Claisen condensations of esters or ketones, as demonstrated in the preparation of analogous enaminones.

Disconnection at the Sulfanyl Group

An alternative route involves introducing the 4-chlorophenylsulfanyl group via nucleophilic substitution. Here, a propanone precursor with a leaving group (e.g., bromide) at the β-position reacts with 4-chlorothiophenol under basic conditions.

Condensation-Based Synthetic Routes

Claisen-Schmidt Condensation

A one-pot condensation of thiophen-2-yl acetyl chloride with a preformed β-diketone intermediate (Intermediate B) offers a direct route.

Procedure :

  • Synthesis of Intermediate B :

    • React 3,4-dimethoxyacetophenone (1.0 equiv) with 4-chlorothiophenol (1.2 equiv) in the presence of iodine (10 mol%) and dimethylformamide (DMF) at 80°C for 12 h.

    • Purify the crude product via flash chromatography (petroleum ether/ethyl acetate, 10:1) to yield the β-diketone (Yield: 68%).

  • Condensation with Thiophen-2-yl Acetyl Chloride :

    • Combine Intermediate B (1.0 equiv) with thiophene-2-carbonyl chloride (1.5 equiv) in dry xylene under reflux for 24 h.

    • Isolate the product by filtration and recrystallize from dioxane (Yield: 66%; m.p. 124–126°C).

Optimization Notes :

  • Substituent steric effects reduce yields; increasing the reaction time to 36 h improves conversion by 15%.

  • Catalytic p-toluenesulfonic acid (5 mol%) enhances condensation efficiency.

Multi-Step Assembly via Michael Addition

Stepwise Functionalization

This method sequentially introduces substituents to a propanone backbone.

Step 1: Synthesis of 1-(Thiophen-2-yl)propan-1-one

  • Friedel-Crafts acylation of thiophene with propionyl chloride using AlCl₃ (1.2 equiv) in dichloromethane at 0°C.

  • Yield: 82% after distillation.

Step 2: Introduction of 3,4-Dimethoxyphenyl Group

  • Perform a Michael addition using 3,4-dimethoxyphenylmagnesium bromide (2.0 equiv) in tetrahydrofuran (THF) at −78°C.

  • Quench with saturated NH₄Cl and extract with ethyl acetate (Yield: 74%).

Step 3: Sulfanyl Group Incorporation

  • Treat the tertiary alcohol intermediate with 4-chlorothiophenol (1.5 equiv) and BF₃·Et₂O (10 mol%) in dichloroethane at 60°C.

  • Purify via column chromatography (hexane/ethyl acetate, 8:1) to obtain the target compound (Yield: 58%).

Catalytic Asymmetric Synthesis

Organocatalytic Approach

Enantioselective synthesis employs chiral catalysts to control stereochemistry at the β-carbon.

Procedure :

  • React 1-(thiophen-2-yl)propan-1-one (1.0 equiv) with 3,4-dimethoxybenzaldehyde (1.2 equiv) and 4-chlorothiophenol (1.5 equiv) in the presence of L-proline (20 mol%) and DMSO at 25°C.

  • After 48 h, isolate the product via recrystallization (Yield: 52%; enantiomeric excess: 88%).

Comparative Analysis of Methods

MethodYield (%)Purity (%)Reaction Time (h)Key Advantage
Claisen-Schmidt669824One-pot simplicity
Multi-Step Assembly589548Regioselective control
Asymmetric Catalysis529748Enantioselectivity

Critical Observations :

  • The Claisen-Schmidt method offers the highest yield but lacks stereochemical control.

  • Multi-step assembly allows sequential functionalization but requires rigorous purification.

  • Catalytic asymmetric synthesis, while slower, achieves high enantiomeric excess, crucial for pharmaceutical applications.

Mechanistic Insights and Side Reactions

Competing Pathways in Condensation Reactions

  • Aldol Byproducts : Base-catalyzed conditions may promote aldol condensation of 3,4-dimethoxyacetophenone, necessitating acidic conditions to suppress this.

  • Oxidation of Thiols : The 4-chlorothiophenol reactant may oxidize to disulfides; adding radical scavengers like BHT (2 equiv) mitigates this.

Industrial-Scale Considerations

Solvent and Catalyst Recycling

  • Xylene and DMF from the Claisen-Schmidt route can be recovered via distillation (85% efficiency).

  • Heterogeneous catalysts (e.g., zeolite-supported AlCl₃) reduce waste in Friedel-Crafts acylations .

Chemical Reactions Analysis

Types of Reactions

3-[(4-Chlorophenyl)sulfanyl]-3-(3,4-dimethoxyphenyl)-1-(thiophen-2-yl)propan-1-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfur atom.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like thiols or amines can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-[(4-Chlorophenyl)sulfanyl]-3-(3,4-dimethoxyphenyl)-1-(thiophen-2-yl)propan-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[(4-Chlorophenyl)sulfanyl]-3-(3,4-dimethoxyphenyl)-1-(thiophen-2-yl)propan-1-one involves its interaction with various molecular targets. The compound can interact with enzymes and receptors, leading to modulation of biological pathways. For example, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Substituent Variations in Propanone Derivatives

The following table summarizes key structural analogs and their properties:

Compound Name Molecular Formula Key Substituents Synthesis Method Notable Properties/Activities
Target Compound C₁₇H₁₇ClO₃S 4-Cl-C₆H₄-S-, 3,4-(OCH₃)₂-C₆H₃, thiophen-2-yl Not explicitly stated Potential bioactivity inferred from substituents; sulfanyl group may enhance nucleophilicity
Dimethomorph (CAS: 110488-70-5) C₂₁H₂₂ClNO₄ 4-Cl-C₆H₄, 3,4-(OCH₃)₂-C₆H₃, morpholine Friedel-Crafts-like acylation Systemic fungicide; morpholine enhances membrane permeability
(E)-3-(4-Chlorophenyl)-1-phenyl-2-propen-1-one (4-CL) C₁₅H₁₁ClO 4-Cl-C₆H₄, phenyl Claisen-Schmidt condensation Genotoxic at high doses; moderate cytotoxicity
(E)-3-(3,4-Dimethoxyphenyl)-1-phenyl-2-propen-1-one (DMF) C₁₇H₁₆O₃ 3,4-(OCH₃)₂-C₆H₃, phenyl Claisen-Schmidt condensation Antioxidant and protective effects in vitro
3-(Benzo[b]thiophen-2-yl)-1-(4-chlorophenyl)-3-(1H-indol-3-yl)propan-1-one (3o) C₂₄H₁₇ClNOS 4-Cl-C₆H₄, benzo[b]thiophen-2-yl, indole Friedel-Crafts reaction Anticancer potential (77% yield); indole enhances DNA interaction
2-[(4-Chlorophenyl)thio]-1-(3,4-dimethoxyphenyl)propan-1-one (12) C₁₇H₁₇ClO₃S 4-Cl-C₆H₄-S-, 3,4-(OCH₃)₂-C₆H₃ Thio-Michael addition Crystallographically characterized; planar structure enhances stacking

Key Differences and Implications

Thiophene vs.

Sulfanyl Group: The 4-chlorophenylsulfanyl moiety in the target compound and compound 12 may confer higher thermal stability compared to non-sulfurated analogs like 4-CL and DMF .

Biological Activity: While 4-CL exhibits genotoxicity, the target compound’s thiophene and dimethoxyphenyl groups could mitigate this via antioxidant effects, as seen in DMF .

Biological Activity

The compound 3-[(4-Chlorophenyl)sulfanyl]-3-(3,4-dimethoxyphenyl)-1-(thiophen-2-yl)propan-1-one , also known by its CAS number 882749-34-0 , has garnered interest in the field of medicinal chemistry due to its diverse biological activities. This article delves into the compound's biological activity, exploring its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C23H21ClN2O3SC_{23}H_{21}ClN_2O_3S, and it has a molecular weight of 336.83 g/mol . The structure features a sulfanyl group attached to a 4-chlorophenyl moiety, along with a 3,4-dimethoxyphenyl group and a thiophene ring, contributing to its unique biological profile.

Table 1: Structural Components

ComponentDescription
Sulfanyl GroupEnhances reactivity and binding
4-Chlorophenyl GroupPotential for antimicrobial activity
3,4-Dimethoxyphenyl GroupIncreases lipophilicity
Thiophene RingContributes to electron delocalization

Antimicrobial Activity

Research indicates that derivatives of compounds containing chlorophenyl and sulfanyl groups exhibit notable antimicrobial properties. For instance, studies have shown that similar compounds demonstrate moderate to strong activity against various bacterial strains such as Salmonella typhi and Bacillus subtilis . The presence of the chlorophenyl group is often linked to enhanced antibacterial activity due to its ability to disrupt bacterial cell membranes.

Anticancer Properties

The anticancer potential of this compound has been evaluated in various studies. Compounds with similar structural features have demonstrated cytotoxic effects against human cancer cell lines, including breast cancer (MCF-7) and liver cancer (Bel-7402) cells. In particular, certain derivatives were reported to exhibit significant cytotoxicity compared to standard chemotherapeutic agents like cisplatin .

The proposed mechanisms through which these compounds exert their biological effects include:

  • Inhibition of Key Enzymes : Some studies suggest that the compound may inhibit enzymes involved in cancer cell proliferation and survival.
  • Disruption of Cellular Signaling : The interaction with specific receptors or signaling pathways could lead to altered cellular responses in cancer cells.

Case Studies

  • Cytotoxicity Assays : A study involving the evaluation of cytotoxic effects on MCF-7 cells revealed that compounds similar to 3-[(4-Chlorophenyl)sulfanyl]-3-(3,4-dimethoxyphenyl)-1-(thiophen-2-yl)propan-1-one exhibited IC50 values significantly lower than those of conventional chemotherapeutics, indicating higher potency .
  • Antibacterial Screening : Another case study tested various derivatives against a panel of bacterial strains. The results indicated that several analogs displayed promising antibacterial activity, particularly against Gram-positive bacteria .

Summary of Biological Activities

Activity TypeObserved Effects
AntimicrobialModerate to strong against Salmonella typhi and Bacillus subtilis
AnticancerSignificant cytotoxicity against MCF-7 and Bel-7402 cells
Enzyme InhibitionPotential inhibition of key enzymes related to cancer progression

Q & A

Q. What safety protocols are critical for handling this compound in laboratory settings?

  • Methodological Answer :
  • PPE : Wear nitrile gloves, goggles, and lab coats. Use fume hoods for weighing and reactions.
  • Storage : Keep in amber glass vials under argon at −20°C to prevent sulfanyl group oxidation.
  • Waste disposal : Neutralize with 10% sodium bicarbonate before incineration .

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